Dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol
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Overview
Description
Dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol is a polymer compound composed of repeating units of 1,3-benzenedicarboxylic acid, dimethyl ester, dimethyl 1,4-benzenedicarboxylate, and 1,2-ethanediol . This compound is commonly used in the production of polyesters and has applications in various industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, dimethyl ester, polymer with dimethyl 1,4-benzenedicarboxylate and 1,2-ethanediol typically involves a polyesterification reaction. This reaction occurs between 1,3-benzenedicarboxylic acid, dimethyl ester, dimethyl 1,4-benzenedicarboxylate, and 1,2-ethanediol . The reaction is usually carried out under inert gas conditions to prevent oxidation and may require the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this polymer involves large-scale polyesterification reactors where the reactants are combined and heated to promote the formation of the polymer. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the polymer’s properties.
Substitution: Substitution reactions can introduce different functional groups into the polymer chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups into the polymer chain .
Scientific Research Applications
Dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol has numerous scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various polyesters and copolymers.
Biology: Employed in the development of biodegradable materials for medical applications.
Medicine: Utilized in drug delivery systems due to its biocompatibility and degradability.
Industry: Applied in the production of fibers, films, and packaging materials.
Mechanism of Action
The mechanism of action of this polymer involves its ability to form strong intermolecular bonds, which contribute to its stability and durability. The molecular targets and pathways involved include interactions with other polymer chains and the formation of crystalline structures that enhance its mechanical properties .
Comparison with Similar Compounds
Similar Compounds
Polyethylene terephthalate (PET): A widely used polyester with similar properties but different monomer units.
Polybutylene terephthalate (PBT): Another polyester with comparable applications but distinct chemical structure.
Uniqueness
Dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol is unique due to its specific combination of monomer units, which imparts distinct mechanical and chemical properties compared to other polyesters .
Properties
CAS No. |
25135-73-3 |
---|---|
Molecular Formula |
C22H26O10 |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
dimethyl benzene-1,3-dicarboxylate;2,3-dimethylterephthalic acid;ethane-1,2-diol |
InChI |
InChI=1S/2C10H10O4.C2H6O2/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2;1-5-6(2)8(10(13)14)4-3-7(5)9(11)12;3-1-2-4/h3-6H,1-2H3;3-4H,1-2H3,(H,11,12)(H,13,14);3-4H,1-2H2 |
InChI Key |
LNPZBQGEAHVBBS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)C(=O)O)C(=O)O.COC(=O)C1=CC(=CC=C1)C(=O)OC.C(CO)O |
Canonical SMILES |
CC1=C(C=CC(=C1C)C(=O)O)C(=O)O.COC(=O)C1=CC(=CC=C1)C(=O)OC.C(CO)O |
Origin of Product |
United States |
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